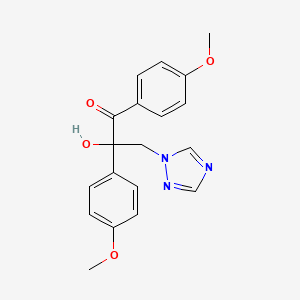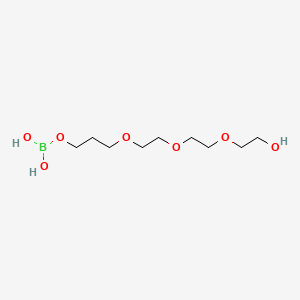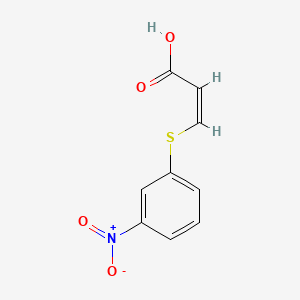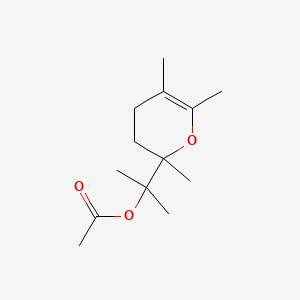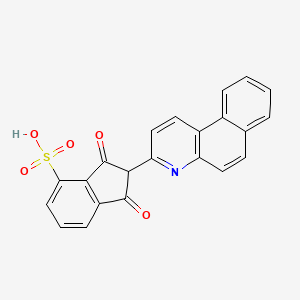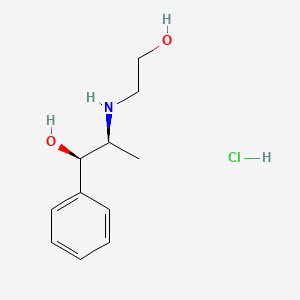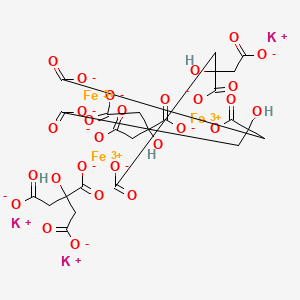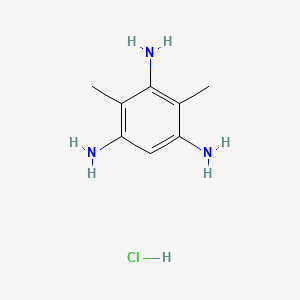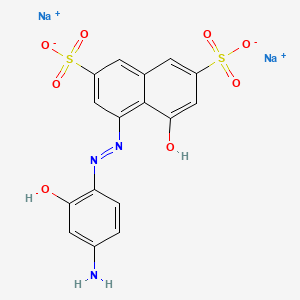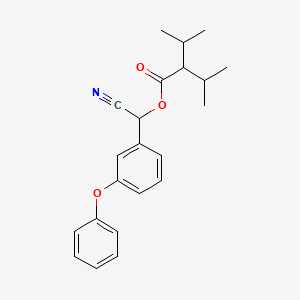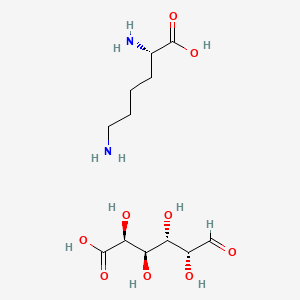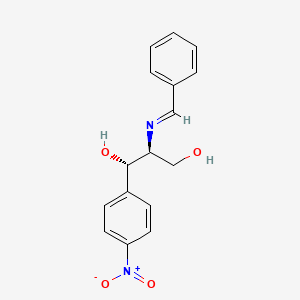![molecular formula C11H22ClNO2 B12685003 Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride CAS No. 93804-77-4](/img/structure/B12685003.png)
Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride is a quaternary ammonium compound with the molecular formula C11H22ClNO2. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride typically involves the reaction of diethylmethylamine with 2-[(1-oxoallyl)oxy]propyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated equipment to maintain consistency and efficiency. The process includes the purification of the final product to remove any impurities and ensure high purity levels .
Chemical Reactions Analysis
Types of Reactions
Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an active ingredient in certain pharmaceutical formulations.
Industry: Utilized in the production of dyes, inks, adhesives, and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors, modulate enzyme activity, and influence signal transduction pathways. These interactions result in various biological effects, depending on the context and concentration of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzyldimethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride: Similar in structure but contains a benzyl group instead of a diethyl group.
Methacryloxyethyldimethylbenzyl ammonium chloride: Contains a methacryloxyethyl group and a benzyl group.
Uniqueness
Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diethyl group provides different steric and electronic effects compared to similar compounds, influencing its reactivity and interactions .
Properties
CAS No. |
93804-77-4 |
|---|---|
Molecular Formula |
C11H22ClNO2 |
Molecular Weight |
235.75 g/mol |
IUPAC Name |
diethyl-methyl-(2-prop-2-enoyloxypropyl)azanium;chloride |
InChI |
InChI=1S/C11H22NO2.ClH/c1-6-11(13)14-10(4)9-12(5,7-2)8-3;/h6,10H,1,7-9H2,2-5H3;1H/q+1;/p-1 |
InChI Key |
NNLKRJIEZYOPNY-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CC(C)OC(=O)C=C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


